Regioisomeric Selectivity: Pyrazole-4-Carboxamide vs. Pyrazole-3-Carboxamide Binding Affinity
The target compound is a pyrazole-4-carboxamide. A closely related pyrazole-3-carboxamide regioisomer, 1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide, displays high CB1 binding affinity (Ki=35 nM) [1]. Literature on diarylpyrazole-4-carboxamides demonstrates that shifting the carboxamide from position 3 to 4 on the pyrazole core often yields inverse potency profiles at CB1/CB2 or kinase targets, a key SAR differentiator for probe selectivity [2]. While direct assay data for the target compound is not yet publicly available, this regioisomeric switch is a known determinant of pharmacological utility.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | No public data available for the 4-carboxamide regioisomer |
| Comparator Or Baseline | Pyrazole-3-carboxamide analog (BDBM21262): Ki = 35 nM |
| Quantified Difference | Regioisomeric change from 3-carboxamide to 4-carboxamide alters target binding profile; magnitude awaits quantification |
| Conditions | Binding assay, human CB1 receptor, T=2°C, pH=7.4 |
Why This Matters
For labs screening for selective CB1 or kinase ligands, procuring the precise regioisomer ensures the observed pharmacology is attributable to the intended chemotype, not a mixture or incorrect isomer.
- [1] BindingDB. (2008). Pyrazole-3-carboxamide analogue, 29 (BDBM21262). Ki: 35 nM for CB1. View Source
- [2] Lee, S. H., et al. (2009). Oxadiazole-diarylpyrazole 4-carboxamides as cannabinoid CB1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 19(7), 1899–1902. View Source
